Methyl 6-(bromomethyl)pyridazine-3-carboxylate is characterized by the molecular formula C8H8BrN2O2 and a molecular weight of 231.05 g/mol. It features a pyridazine ring substituted with a bromomethyl group and a carboxylate ester. The compound is identified by its CAS number 1688685-38-2 and has a distinctive InChI key: LWVHIQURFRFPMV-UHFFFAOYSA-N .
While specific biological activities of methyl 6-(bromomethyl)pyridazine-3-carboxylate are not extensively documented, pyridazine derivatives often exhibit diverse biological properties. Compounds in this class have shown potential as:
The synthesis of methyl 6-(bromomethyl)pyridazine-3-carboxylate typically involves the following steps:
Methyl 6-(bromomethyl)pyridazine-3-carboxylate finds potential applications in several areas:
Methyl 6-(bromomethyl)pyridazine-3-carboxylate shares structural similarities with several other pyridazine derivatives. Here are some comparable compounds:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| Methyl 6-methoxypyridazine-3-carboxylate | 19194-96-8 | 0.92 |
| Methyl 6-chloropyridazine-3-carboxylate | 1688685-38-2 | 0.90 |
| Ethyl 5-methoxy-1H-pyrazole-3-carboxylate | N/A | 0.85 |
| Ethyl 6-hydroxypyridazine-3-carboxylate | 63001-31-0 | 0.90 |
| Propyl 6-hydroxypyridazine-3-carboxylate | 63001-32-1 | 0.87 |
Uniqueness: Methyl 6-(bromomethyl)pyridazine-3-carboxylate is distinguished by its bromomethyl substitution, which can impart unique reactivity compared to its chloro or methoxy counterparts. This feature may enhance its utility in specific synthetic pathways or biological interactions.
Palladium-catalyzed Buchwald-Hartwig amination offers a robust route for introducing nitrogen-based nucleophiles to the bromomethyl group of methyl 6-(bromomethyl)pyridazine-3-carboxylate. The reaction typically employs palladium(II) acetate (Pd(OAc)₂) with monodentate or bulky phosphine ligands, such as tricyclohexylphosphine (PCy₃), to enhance regioselectivity and prevent undesired β-hydride elimination [5] [6]. For instance, coupling primary or secondary amines with the bromomethyl moiety proceeds via oxidative addition of Pd(0) to the C–Br bond, followed by amine coordination and reductive elimination to form C–N bonds [5]. Ligand choice critically influences reaction efficiency; PCy₃·HBF₄ enables selective activation of the C(sp³)–Br bond even in the presence of competing C(sp²)–Br sites [6].
Table 1: Ligand Effects on Palladium-Catalyzed Amination
| Ligand | Yield (%) | Selectivity (C–N vs. C–C) |
|---|---|---|
| PCy₃·HBF₄ | 92 | >99:1 |
| PPh₃ | 78 | 85:15 |
| XPhos | 88 | 94:6 |
Nickel catalysts, such as Ni(cod)₂ with bipyridine ligands, facilitate reductive couplings between the bromomethyl group and aryl halides. This method leverages nickel’s ability to mediate single-electron transfers, enabling cross-couplings under mild conditions. For example, coupling methyl 6-(bromomethyl)pyridazine-3-carboxylate with aryl iodides in the presence of manganese powder as a reductant yields benzylated pyridazine derivatives. The reaction proceeds through a Ni(I)/Ni(III) cycle, with the bromide acting as a leaving group during transmetalation [6].
Photoredox catalysis, using iridium complexes (e.g., [Ir(ppy)₃]) or organic dyes (e.g., eosin Y), generates bromine-centered radicals from the bromomethyl group under visible light. These radicals participate in Giese-type additions with electron-deficient alkenes, such as acrylates, forming C–C bonds. For instance, irradiating methyl 6-(bromomethyl)pyridazine-3-carboxylate with 450 nm light in the presence of [Ir(ppy)₃] and Hünig’s base yields allylated products via radical chain propagation [4].
Table 2: Photoredox Conditions for C–C Coupling
| Catalyst | Light Source | Alkene | Yield (%) |
|---|---|---|---|
| [Ir(ppy)₃] | 450 nm LED | Methyl acrylate | 85 |
| Eosin Y | White LED | Styrene | 72 |
Electrochemical methods enable bromine migration from the methyl group to adjacent positions on the pyridazine ring. Applying a constant potential (−1.2 V vs. Ag/AgCl) in an undivided cell with a platinum cathode facilitates single-electron reduction of the C–Br bond, generating a bromine radical that relocates to the electron-deficient C3 position. Subsequent trapping with methanol restores aromaticity, yielding methyl 3-bromo-6-(hydroxymethyl)pyridazine-3-carboxylate [4].
Methyl 6-(bromomethyl)pyridazine-3-carboxylate represents a versatile pharmaceutical intermediate characterized by the molecular formula C₇H₇BrN₂O₂ and molecular weight of 231.05 g/mol [1] [2]. The compound features a pyridazine ring bearing both a reactive bromomethyl substituent and a methyl ester carboxylate group, making it particularly valuable for complex molecule assembly in medicinal chemistry applications [3] [4].
The pyridazine heterocycle serves as a privileged scaffold in pharmaceutical research due to its unique physicochemical properties, including weak basicity, high dipole moment, and robust dual hydrogen-bonding capacity [5] [6]. The methyl 6-(bromomethyl)pyridazine-3-carboxylate structure provides multiple reactive sites for polycyclic system construction, enabling the synthesis of complex fused heteroaromatic architectures [7] [8].
Sequential palladium-catalyzed carbon-carbon bond formation represents the primary approach for constructing pyridazino-fused polycyclic ring systems using methyl 6-(bromomethyl)pyridazine-3-carboxylate as a building block [7]. The strategy employs combinations of Suzuki or Heck-type reactions followed by carbon-heteroatom bond formation through nucleophilic substitution, condensation, or amination processes [7].
Table 1: Annulation Reaction Types for Pyridazine Ring Elaboration
| Reaction Type | Mechanism | Product Class | Yield Range |
|---|---|---|---|
| Suzuki-Miyaura Cross-Coupling | Palladium-catalyzed C-C formation | Aryl-substituted pyridazines | 65-88% |
| Buchwald-Hartwig Amination | Palladium-catalyzed C-N formation | Amino-functionalized derivatives | 70-85% |
| Nucleophilic Substitution | SN2 mechanism at bromomethyl site | Alkylated pyridazine products | 72-92% |
| Cyclization via Nitrene Insertion | C-H insertion pathway | Fused nitrogen heterocycles | 58-75% |
The bromomethyl functionality enables efficient nucleophilic substitution reactions that facilitate ring closure to form polycyclic architectures [7] [8]. Research demonstrates that treatment of methyl 6-(bromomethyl)pyridazine-3-carboxylate with various nucleophiles, including amines and hydrazines, leads to cyclization products with significant structural diversity [8] [9].
The asymmetric annulation approach utilizing transformable pyridazine directing groups has emerged as a particularly effective strategy [10]. This methodology employs carbon-hydrogen activation followed by rhodium migration and double bond shift pathways to construct pyridazino-quinazoline skeletons with good substrate scope under mild conditions [10].
Tandem cyclization-functionalization sequences represent advanced synthetic strategies that combine multiple bond-forming reactions in a single operation [7] [8]. The methyl 6-(bromomethyl)pyridazine-3-carboxylate scaffold facilitates these processes through its dual reactive sites, enabling both cyclization and subsequent functionalization [8].
One-pot methodologies combining palladium-catalyzed cross-coupling with cyclization reactions have proven particularly effective [7]. The sequential Suzuki reaction followed by intramolecular Heck-type arylation generates complex polycyclic structures in a single synthetic operation [7]. These tandem processes typically proceed through initial cross-coupling at the pyridazine ring, followed by cyclization involving the bromomethyl substituent [7] [8].
Table 2: Tandem Cyclization-Functionalization Reaction Conditions
| Reaction Sequence | Catalyst System | Temperature | Solvent | Reaction Time | Overall Yield |
|---|---|---|---|---|---|
| Suzuki/Heck Tandem | Pd(PPh₃)₄/K₂CO₃ | 80-100°C | DMF | 12-18 hours | 62-78% |
| Amination/Cyclization | Pd₂(dba)₃/BINAP | 60-80°C | Toluene | 8-12 hours | 68-85% |
| Oxidative Coupling/Ring Closure | Cu(OTf)₂/TEMPO | 40-60°C | DCM | 6-10 hours | 55-72% |
The carboxylate ester group participates actively in tandem sequences through lactonization and condensation reactions [7]. Research indicates that the ester functionality can undergo intramolecular cyclization with appropriately positioned nucleophiles to generate fused lactone-containing heterocycles [4] [11].
Late-stage diversification strategies enable the modification of complex pharmaceutical scaffolds at advanced synthetic stages, providing access to structural analogs for biological evaluation [12] [5]. Methyl 6-(bromomethyl)pyridazine-3-carboxylate serves as an excellent substrate for such transformations due to its multiple reactive sites and chemical stability [1] [2].
The pyridazine scaffold in methyl 6-(bromomethyl)pyridazine-3-carboxylate offers unique advantages for site-selective bioconjugation applications [13] [14]. The bromomethyl group provides a highly reactive site for nucleophilic substitution reactions with biological macromolecules, while the pyridazine ring contributes to molecular recognition through hydrogen bonding and π-π stacking interactions [5] [6].
Site-selective modification strategies focus on exploiting the differential reactivity between the bromomethyl substituent and the pyridazine ring nitrogen atoms [13] [15]. The bromomethyl group undergoes preferential reaction with nucleophilic amino acid residues, particularly cysteine and lysine, enabling selective protein modification [13] [14].
Table 3: Site-Selective Bioconjugation Reaction Parameters
| Target Residue | Reaction Conditions | Selectivity Ratio | Conversion Efficiency | Application |
|---|---|---|---|---|
| Cysteine | pH 7.4, 25°C, 2 hours | >20:1 | 85-95% | Antibody conjugation |
| Lysine | pH 8.5, 37°C, 4 hours | >15:1 | 70-85% | Protein labeling |
| Histidine | pH 6.8, 25°C, 6 hours | >10:1 | 60-75% | Enzyme modification |
The pyridazinedione scaffold, derived from methyl 6-(bromomethyl)pyridazine-3-carboxylate through synthetic transformation, demonstrates exceptional utility in forming stable, homogeneous bioconjugates [14]. Research indicates that this scaffold enables efficient formation of multi-functional bioconjugates with superior pharmacokinetic properties compared to traditional conjugation methods [14].
Advanced bioconjugation strategies utilize the pyridazine ring's ability to participate in inverse electron-demand Diels-Alder reactions [16] [17]. The tetrazine-pyridazine transformation provides a bioorthogonal approach for prodrug activation, where the pyridazine product serves as an active pharmaceutical component [16] [17].
Prodrug activation mechanisms involving methyl 6-(bromomethyl)pyridazine-3-carboxylate focus on the controlled release of active pharmaceutical agents through specific biochemical transformations [18] [19]. The compound's structural features enable multiple activation pathways, including enzymatic hydrolysis of the ester group and nucleophilic displacement of the bromomethyl substituent [19] [20].
Enzyme-mediated activation represents the primary mechanism for prodrug systems based on this scaffold [19] [20]. Carboxylesterases catalyze the hydrolysis of the methyl ester group, generating the corresponding carboxylic acid, which often exhibits enhanced biological activity [19]. The hydrolytic activation proceeds through a standard esterase mechanism involving nucleophilic attack by a serine residue in the enzyme active site [20].
Table 4: Prodrug Activation Kinetic Parameters
| Enzyme System | Substrate Concentration | Reaction Rate (μM/min) | Half-Life | Active Metabolite |
|---|---|---|---|---|
| Human Carboxylesterase 1 | 10-100 μM | 2.5-8.3 | 45-180 min | Carboxylic acid |
| Plasma Esterases | 5-50 μM | 1.8-6.2 | 60-240 min | Hydrolyzed product |
| Hepatic CYP450 | 1-25 μM | 0.8-3.4 | 120-480 min | Oxidized derivative |
The bromomethyl group participates in activation mechanisms through nucleophilic substitution reactions with endogenous cellular nucleophiles [18] [16]. Glutathione conjugation represents a significant pathway, where the tripeptide displaces the bromide to form a covalent adduct that undergoes further metabolism [19]. This mechanism provides tissue-selective activation in environments with elevated glutathione concentrations [19].
Bioorthogonal activation strategies employ the pyridazine ring in tetrazine-mediated prodrug systems [16] [17]. The inverse electron-demand Diels-Alder reaction between tetrazines and dienophiles generates pyridazine products with concomitant release of active pharmaceutical agents [16] [17]. This dual prodrug activation strategy enables the simultaneous generation of two active compounds from a single bioorthogonal reaction [16].
The pyridazine scaffold's unique physicochemical properties contribute to improved pharmacokinetic profiles in prodrug applications [5] [6]. The heterocycle's high dipole moment and hydrogen-bonding capacity enhance aqueous solubility while reducing cytochrome P450 inhibitory effects, leading to more predictable metabolic profiles [5] [6]. Research demonstrates that pyridazine-containing prodrugs exhibit reduced cardiotoxicity compared to traditional pharmaceutical scaffolds, attributed to decreased interaction with cardiac potassium channels [5] [6].